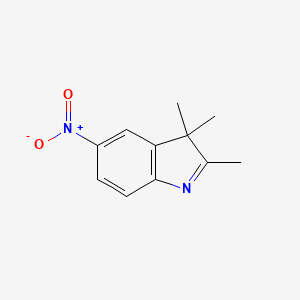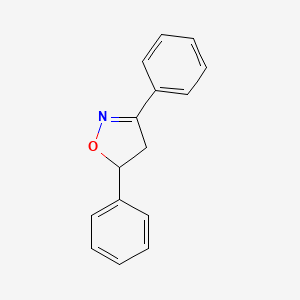
2,3,4',5,6-Pentachlorobiphenyl
説明
2,3,4’,5,6-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . PCBs are a group of persistent organic pollutants that are resistant to environmental degradation through photolytic, biological, or chemical processes .
Synthesis Analysis
The synthesis of 2,3,4’,5,6-Pentachlorobiphenyl involves the formation of hydroxylated metabolites in whole poplar plants . The major metabolite was confirmed to be 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl .Molecular Structure Analysis
The molecular structure of 2,3,4’,5,6-Pentachlorobiphenyl can be viewed using computational methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4’,5,6-Pentachlorobiphenyl include a molecular formula of C12H5Cl5 and a molecular weight of 326.43 . It has a melting point of 123.5°C, a boiling point of 412.3°C (rough estimate), and a density of 1.5220 (rough estimate) .科学的研究の応用
Enantioselective Oxidation Studies
PCB 95: is used in research to study the enantioselective oxidation by human cytochrome P450 monooxygenases . This research is crucial for understanding how chiral environmental pollutants like PCB 95 are metabolized in the human body. The findings can have implications for assessing the human health risks associated with exposure to chiral pollutants.
Environmental Impact Assessment
As a persistent organic pollutant, PCB 95 serves as a marker for environmental contamination studies . Its presence and concentration can be used to evaluate the extent of environmental pollution and the effectiveness of decontamination efforts.
Endocrine Disruption Research
PCB 95 is an endocrine disruptor . It’s used in research to understand how such chemicals interfere with the hormonal systems of organisms, potentially leading to reproductive, developmental, neurological, and immune disorders .
Toxicological Studies
The compound is involved in toxicological studies to determine the toxic effects of halogenated aromatic hydrocarbons. These studies help in understanding the biochemical pathways and health implications of exposure to such compounds .
Oxylipin Disruption Research
Research involving PCB 95 includes studying the disruption of oxylipins, which are oxygenated regulatory lipid mediators. Such studies are significant for understanding the role of oxylipins in diseases like nonalcoholic fatty liver disease and nonalcoholic steatohepatitis .
Chirality and Accumulation in Humans
Studies on PCB 95 also focus on its axial chirality and the enantioselective accumulation in the human body. Research in this area can provide insights into the mechanisms of accumulation and the potential health risks associated with long-term exposure .
Safety And Hazards
将来の方向性
The future directions of research on 2,3,4’,5,6-Pentachlorobiphenyl could involve further studies on its toxicities, such as body weight loss, endocrine disruption, teratogenicity, carcinogenicity, and impairment of the reproductive and immune systems . Additionally, more research could be conducted on its effects on thyroid function .
特性
IUPAC Name |
1,2,4,5-tetrachloro-3-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDZPDTVCZLFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074199 | |
| Record name | 2,3,4',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4',5,6-Pentachlorobiphenyl | |
CAS RN |
68194-11-6 | |
| Record name | 2,3,4',5,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4',5,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ53DM90UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















